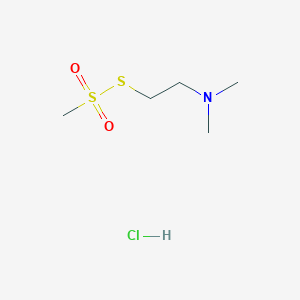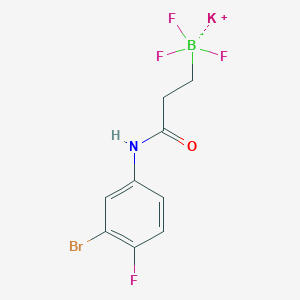
Potassium (3-((3-bromo-4-fluorophenyl)amino)-3-oxopropyl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (3-((3-bromo-4-fluorophenyl)amino)-3-oxopropyl)trifluoroborate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a trifluoroborate group, which is known for its stability and reactivity in organic synthesis. The compound’s unique structure, which includes bromine, fluorine, and boron atoms, makes it a valuable reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (3-((3-bromo-4-fluorophenyl)amino)-3-oxopropyl)trifluoroborate typically involves the reaction of 3-bromo-4-fluoroaniline with a boron-containing reagent under specific conditions. One common method includes the use of potassium trifluoroborate as a starting material, which reacts with 3-bromo-4-fluoroaniline in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, which is essential for its application in various industries. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the compound’s quality.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium (3-((3-bromo-4-fluorophenyl)amino)-3-oxopropyl)trifluoroborate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). The reactions typically occur under mild to moderate temperatures and may require an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound include biaryl compounds, substituted anilines, and various boron-containing derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is widely used as a reagent in organic synthesis. Its ability to participate in coupling reactions makes it a valuable tool for constructing complex molecular architectures.
Biology
In biological research, the compound is used to study the effects of boron-containing molecules on biological systems. It serves as a probe to investigate enzyme activities and protein interactions.
Medicine
In medicine, Potassium (3-((3-bromo-4-fluorophenyl)amino)-3-oxopropyl)trifluoroborate is explored for its potential therapeutic applications. Its derivatives are investigated for their anticancer, antiviral, and antibacterial properties.
Industry
Industrially, the compound is used in the production of advanced materials, including polymers and electronic components. Its unique reactivity and stability make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of Potassium (3-((3-bromo-4-fluorophenyl)amino)-3-oxopropyl)trifluoroborate involves its interaction with molecular targets such as enzymes and receptors. The trifluoroborate group can form stable complexes with metal ions, influencing the compound’s reactivity and binding affinity. The presence of bromine and fluorine atoms further modulates its electronic properties, enhancing its activity in various chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium 3-bromo-4-fluorophenyltrifluoroborate
- 4-Bromo-3-fluorophenylboronic acid
Uniqueness
Compared to similar compounds, Potassium (3-((3-bromo-4-fluorophenyl)amino)-3-oxopropyl)trifluoroborate exhibits unique reactivity due to the presence of the amino and oxo groups. These functional groups enhance its ability to participate in diverse chemical reactions, making it a versatile reagent in synthetic chemistry. Additionally, its stability and ease of handling further distinguish it from other boron-containing compounds.
Eigenschaften
Molekularformel |
C9H8BBrF4KNO |
|---|---|
Molekulargewicht |
351.97 g/mol |
IUPAC-Name |
potassium;[3-(3-bromo-4-fluoroanilino)-3-oxopropyl]-trifluoroboranuide |
InChI |
InChI=1S/C9H8BBrF4NO.K/c11-7-5-6(1-2-8(7)12)16-9(17)3-4-10(13,14)15;/h1-2,5H,3-4H2,(H,16,17);/q-1;+1 |
InChI-Schlüssel |
NPWUXONVZFAPOC-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](CCC(=O)NC1=CC(=C(C=C1)F)Br)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-Bromo-3-[(cyclopropylamino)methyl]phenoxy}propanoic acid](/img/structure/B13725398.png)
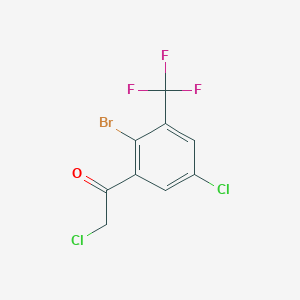
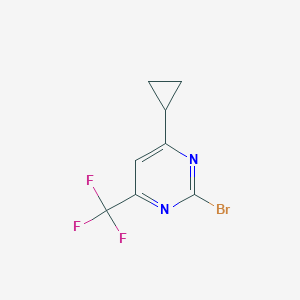
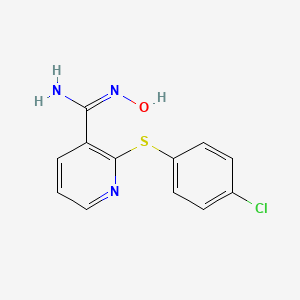
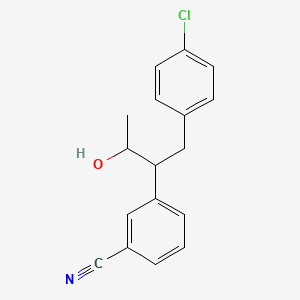
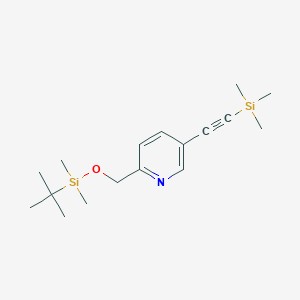
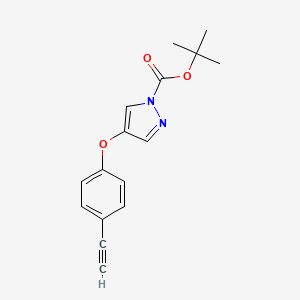
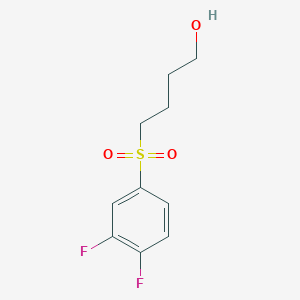
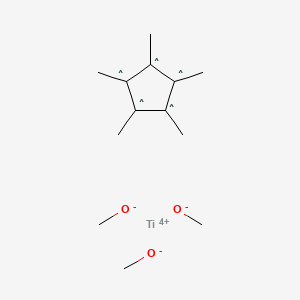
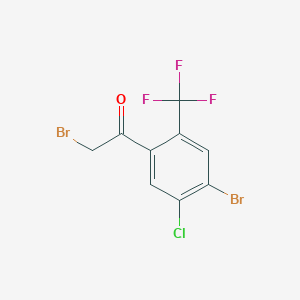

![2-Chloro-6-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde](/img/structure/B13725456.png)
